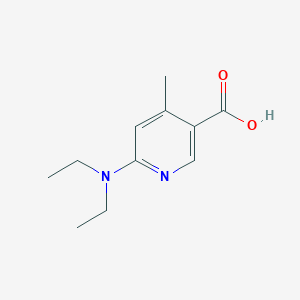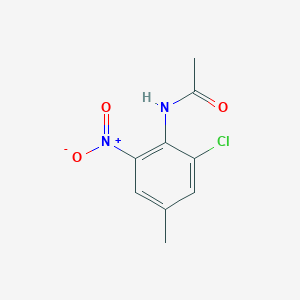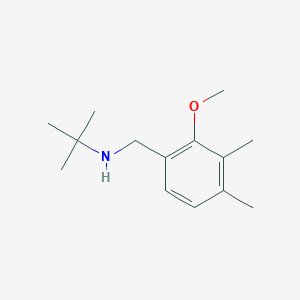![molecular formula C6H7N5O B13004869 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both pyrrolo and triazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . Another method involves copper-promoted two-step one-pot reactions from chromenone derivatives, which combines pot, atom, and step economy (PASE) in sequential reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Aplicaciones Científicas De Investigación
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities make it a subject of study in biological research, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways. For example, as a kinase inhibitor, the compound can block the activity of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares the same core structure but lacks the hydrazinyl group.
Pyrrolo[1,2-d][1,2,4]triazine: This compound has a similar triazine ring but differs in the arrangement of the pyrrolo ring.
Uniqueness
2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H7N5O |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-hydrazinyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H7N5O/c7-9-6-8-5(12)4-2-1-3-11(4)10-6/h1-3H,7H2,(H2,8,9,10,12) |
Clave InChI |
VCOGHNLDKNIUKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C(=O)NC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


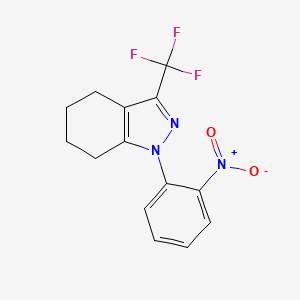
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
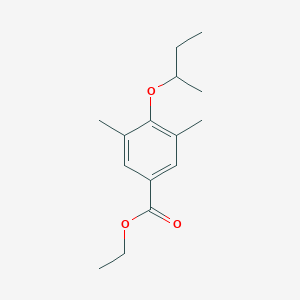
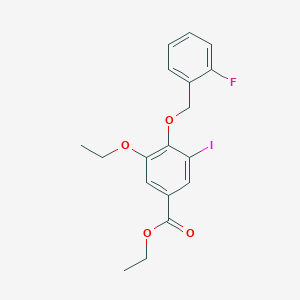
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

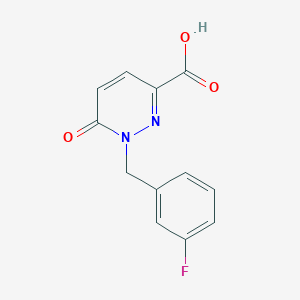
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
